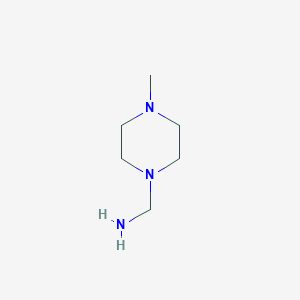
2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloro group, a naphthyl group, and a phenyl group attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of a chlorinating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial production often employs advanced techniques such as catalytic processes and automated reactors to ensure efficiency and consistency in the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aromatic rings in the compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(naphthalen-2-yl)quinazoline
- 2-Chloro-4-(naphthalen-2-yl)benzoic acid
- 2-Chloro-4-(4-substituted phenyl)-6-methylpyrimidine
Uniqueness
Compared to similar compounds, 2-Chloro-4-(4-(naphthalen-2-yl)phenyl)-6-phenyl-1,3,5-triazine is unique due to its specific structural features, such as the combination of a triazine ring with naphthyl and phenyl groups
Propiedades
Fórmula molecular |
C25H16ClN3 |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
2-chloro-4-(4-naphthalen-2-ylphenyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C25H16ClN3/c26-25-28-23(19-7-2-1-3-8-19)27-24(29-25)20-13-10-18(11-14-20)22-15-12-17-6-4-5-9-21(17)16-22/h1-16H |
Clave InChI |
IMSSXBNZPVJPMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)

![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)


![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)

![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)



![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)

